Cas no 2228535-58-6 (2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride)

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in organic synthesis and medicinal chemistry. Its key advantages include high reactivity as a sulfonylating agent, enabling selective modifications of nucleophilic sites in complex molecules. The tert-butyl group enhances steric stability, reducing unwanted side reactions. This compound is particularly useful in click chemistry and bioconjugation, where its sulfonyl fluoride moiety facilitates efficient coupling with amines or thiols under mild conditions. Its stability in aqueous environments further broadens its utility in biochemical applications. The product is typically handled under inert conditions to preserve reactivity and purity.
2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride structure
2228535-58-6 structure
Product name:2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride
CAS No:2228535-58-6
MF:C5H9FN4O2S
Molecular Weight:208.213962316513
CID:5879809
PubChem ID:165868884

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride
    • 2228535-58-6
    • EN300-2002936
    • インチ: 1S/C5H9FN4O2S/c1-5(2,3)10-8-4(7-9-10)13(6,11)12/h1-3H3
    • InChIKey: VJNAKIHPFMCTEK-UHFFFAOYSA-N
    • SMILES: S(C1N=NN(C(C)(C)C)N=1)(=O)(=O)F

計算された属性

  • 精确分子量: 208.04302488g/mol
  • 同位素质量: 208.04302488g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 280
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 86.1Ų

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2002936-1.0g
2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride
2228535-58-6
1g
$1714.0 2023-05-26
Enamine
EN300-2002936-0.5g
2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride
2228535-58-6
0.5g
$1646.0 2023-09-16
Enamine
EN300-2002936-5.0g
2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride
2228535-58-6
5g
$4972.0 2023-05-26
Enamine
EN300-2002936-10g
2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride
2228535-58-6
10g
$7373.0 2023-09-16
Enamine
EN300-2002936-1g
2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride
2228535-58-6
1g
$1714.0 2023-09-16
Enamine
EN300-2002936-0.1g
2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride
2228535-58-6
0.1g
$1508.0 2023-09-16
Enamine
EN300-2002936-0.05g
2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride
2228535-58-6
0.05g
$1440.0 2023-09-16
Enamine
EN300-2002936-2.5g
2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride
2228535-58-6
2.5g
$3362.0 2023-09-16
Enamine
EN300-2002936-10.0g
2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride
2228535-58-6
10g
$7373.0 2023-05-26
Enamine
EN300-2002936-0.25g
2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride
2228535-58-6
0.25g
$1577.0 2023-09-16

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride 関連文献

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluorideに関する追加情報

Introduction to 2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride (CAS No: 2228535-58-6)

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and versatile reactivity. This compound, identified by the Chemical Abstracts Service Number (CAS No) 2228535-58-6, belongs to the tetrazole class of molecules, which are known for their broad applications in medicinal chemistry. The presence of both a tert-butyl group and a sulfonyl fluoride moiety makes this molecule particularly intriguing for synthetic chemists and biologists exploring novel drug candidates.

The tert-butyl group (C(CH₃)₃) attached to the tetrazole ring introduces steric hindrance, which can influence the compound's interactions with biological targets. This feature is often exploited in drug design to modulate binding affinity and selectivity. On the other hand, the sulfonyl fluoride (-SO₂F) group is a well-known leaving group in organic synthesis, frequently used in nucleophilic substitution reactions. Its incorporation into the tetrazole core enhances the compound's reactivity, making it a valuable intermediate in constructing more complex molecules.

Recent advancements in synthetic methodologies have highlighted the utility of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride in the development of novel therapeutic agents. For instance, researchers have demonstrated its role as a key intermediate in the synthesis of tetrazole-based sulfonamides, which exhibit promising biological activities. These sulfonamides have shown potential in inhibiting various enzymatic targets, including those implicated in inflammatory and infectious diseases.

In addition to its synthetic value, 2H-1,2,3,4-tetrazole derivatives have been extensively studied for their pharmacological properties. The tetrazole ring itself is a scaffold that has been incorporated into numerous bioactive compounds due to its ability to engage with biological systems through hydrogen bonding and other non-covalent interactions. The specific arrangement of atoms in 2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride allows for fine-tuning of these interactions, making it an attractive candidate for structure-based drug design.

One particularly notable application of this compound has been in the development of inhibitors targeting bacterial enzymes. The sulfonyl fluoride group can be readily displaced by nucleophilic residues on bacterial proteins, leading to covalent inhibition. This mechanism has been explored in the design of antibiotics that disrupt essential bacterial processes. Preliminary studies have shown that derivatives of 2H-1,2,3,4-tetrazole can exhibit potent activity against resistant strains of bacteria, offering a promising avenue for combating antibiotic resistance.

The synthesis of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the sulfonyl fluoride group typically requires fluorination techniques under controlled conditions to ensure high yield and purity. Researchers have optimized these conditions using advanced catalytic systems and solvent selection strategies to improve efficiency and minimize byproducts.

The structural features of this compound also make it an interesting candidate for material science applications. The tetrazole ring can participate in π-stacking interactions with other aromatic molecules, leading to the formation of ordered materials with potential applications in electronics and nanotechnology. Furthermore, the presence of both electron-donating and electron-withdrawing groups allows for tuning the electronic properties of derivatives for specific applications.

In conclusion,CAS No: 2228535-58-6, refers to a highly versatile compound that serves as a critical building block in pharmaceutical research. Its unique combination of structural elements—namely the tert-butyl group and the sulfonyl fluoride moiety—enhances its reactivity and applicability across multiple domains. As synthetic chemistry continues to evolve,this molecule will undoubtedly play a pivotal role in developing innovative solutions for complex biological challenges.

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